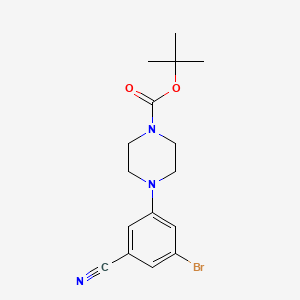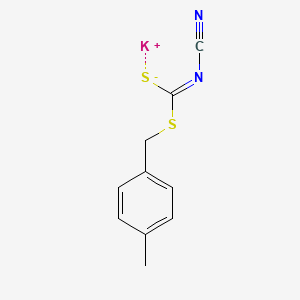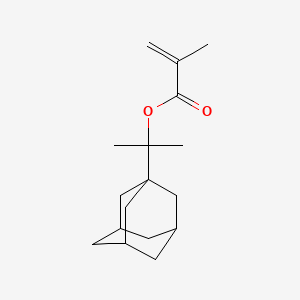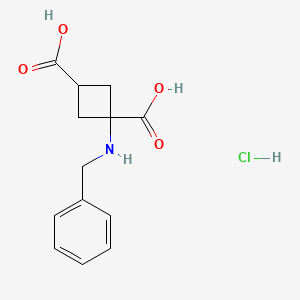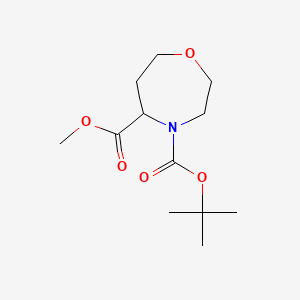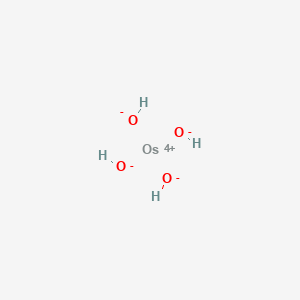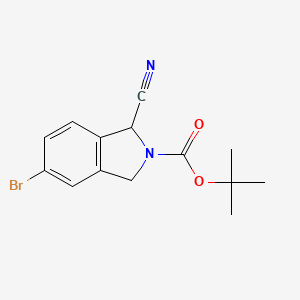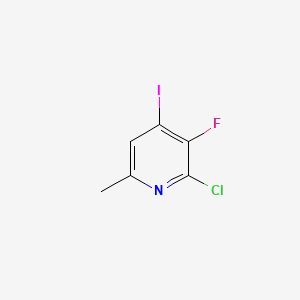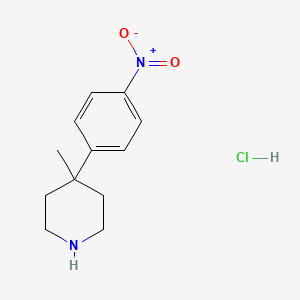
4-Methyl-4-(4-nitrophenyl)piperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-(4-nitrophenyl)piperidine;hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids and nitrating agents to achieve the desired substitution on the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(4-nitrophenyl)piperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-Methyl-4-(4-aminophenyl)piperidine;hydrochloride .
Scientific Research Applications
4-Methyl-4-(4-nitrophenyl)piperidine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methyl-4-(4-nitrophenyl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, influencing the compound’s biological activity. The piperidine ring provides structural stability and can enhance the compound’s ability to cross biological membranes .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4-(4-aminophenyl)piperidine;hydrochloride: A reduced form of the compound with an amino group instead of a nitro group.
4-Methyl-4-(4-chlorophenyl)piperidine;hydrochloride: A derivative with a chloro group.
4-Methyl-4-(4-methoxyphenyl)piperidine;hydrochloride: A derivative with a methoxy group
Uniqueness
4-Methyl-4-(4-nitrophenyl)piperidine;hydrochloride is unique due to the presence of the nitrophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H17ClN2O2 |
|---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
4-methyl-4-(4-nitrophenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-12(6-8-13-9-7-12)10-2-4-11(5-3-10)14(15)16;/h2-5,13H,6-9H2,1H3;1H |
InChI Key |
HDHJQXNFCDYRBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13912469.png)

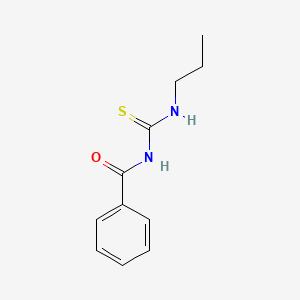
![2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole](/img/structure/B13912493.png)
